![molecular formula C21H27N3O4S B2929894 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1448031-24-0](/img/structure/B2929894.png)
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative featuring a 1-cyclopentyl-substituted tetrahydroindazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxine moiety via a methyl bridge. The sulfonamide group at position 6 of the benzodioxine ring is a critical pharmacophore, often associated with hydrogen-bonding interactions in biological targets.
Mechanism of Action
Target of Action
The primary target of this compound is the SARS-CoV-2 main protease (Mpro) . Mpro is a key enzyme in the life cycle of the SARS-CoV-2 virus, which is responsible for the maturation of essential viral proteins. Inhibiting Mpro can prevent the virus from replicating, making it a promising target for antiviral drugs .
Mode of Action
The compound interacts with its target, Mpro, through a process that involves molecular docking . This is followed by molecular dynamics simulation and MM/GBSA calculations to select the most promising compounds for synthesis and evaluation . The compound’s interaction with Mpro leads to the inhibition of the enzyme, thereby preventing the maturation of viral proteins and halting the replication of the virus .
Biochemical Pathways
The compound affects the biochemical pathway involving the SARS-CoV-2 main protease (Mpro) . By inhibiting Mpro, the compound disrupts the viral life cycle, preventing the maturation of essential viral proteins and the replication of the virus .
Pharmacokinetics
The compound’s effectiveness against mpro was evaluated usingvirtual screening and molecular dynamics simulations . These methods can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of the SARS-CoV-2 main protease (Mpro) . This leads to a disruption in the maturation of essential viral proteins, effectively halting the replication of the virus . This makes the compound a potential candidate for the development of antiviral drugs against SARS-CoV-2.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details are not available in the current literature, factors such as temperature, pH, and the presence of other biological molecules can potentially affect the compound’s action
Biological Activity
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that exhibits significant biological activities due to its unique structural components. This compound incorporates a sulfonamide group known for its antibacterial properties and an indazole derivative associated with anticancer activity and neurotransmitter modulation.
Chemical Structure and Properties
The compound's structure includes:
- Indazole moiety : Contributes to potential anticancer properties.
- Benzo[b][1,4]dioxine : Enhances pharmacological activity.
- Sulfonamide group : Imparts antibacterial properties through enzyme inhibition.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C20H24N3O4S |
Molecular Weight | 396.48 g/mol |
CAS Number | 1448044-44-7 |
Antibacterial Activity
Sulfonamides are primarily recognized for their antibacterial properties. They inhibit bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial in folate synthesis. This mechanism is essential in treating various bacterial infections.
Anticancer Activity
Indazole derivatives have been shown to exhibit significant anticancer activities. For instance:
- Inhibition of Tumor Growth : Compounds containing indazole scaffolds have been reported to inhibit various kinases involved in cancer progression. A study highlighted that indazole derivatives effectively inhibited Polo-like kinase 4 (PLK4), which is pivotal in cell cycle regulation and tumor growth .
Neurotransmitter Modulation
The unique structural features of this compound may also influence neurotransmitter systems. Indazole compounds have been linked to modulating serotonin and dopamine pathways, potentially offering therapeutic avenues for neuropsychiatric disorders.
Study on Antitumor Activity
A significant study evaluated the potential of indazole derivatives against PLK4. The results showed that specific derivatives exhibited nanomolar inhibition of PLK4 activity, leading to reduced tumor growth in xenograft models . The findings suggest that the incorporation of the indazole scaffold into drug design could enhance anticancer efficacy.
Pharmacological Profiles
Research has indicated that this compound possesses a favorable pharmacological profile due to its lipophilicity and ability to penetrate biological membranes. This characteristic is vital for improving bioavailability and therapeutic effectiveness.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
- Methodological Answer : The compound can be synthesized via sulfonamide coupling between 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride and the amine-functionalized indazole intermediate. Key steps include dynamic pH control (pH 10) using aqueous Na₂CO₃ to ensure efficient nucleophilic substitution, followed by N-alkylation with cyclopentyl halides in the presence of LiH as a catalyst in DMF. Purification often involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Q. How can researchers structurally characterize this compound to confirm its identity?
- Methodological Answer : Use a combination of spectral techniques:
- 1H/13C NMR : Assign peaks for cyclopentyl protons (δ ~1.5–2.5 ppm), indazole NH (δ ~8.5 ppm), and dihydrodioxine aromatic protons (δ ~6.5–7.0 ppm).
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- HRMS (ESI) : Validate molecular ion [M+H]⁺ with mass accuracy <5 ppm .
Q. What in vitro assays are suitable for assessing its biological activity?
- Methodological Answer : Screen for antibacterial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For enzyme inhibition, employ lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays with UV-Vis monitoring of substrate conversion (e.g., linoleic acid for LOX at 234 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. Use AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction kinetics and predict optimal conditions. Real-time adjustments via smart laboratory systems (e.g., automated pH monitoring) can enhance reproducibility .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Conduct dose-response curve normalization to account for assay variability. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition). Revisit the theoretical framework (e.g., enzyme allosteric vs. competitive inhibition models) to reinterpret discrepancies .
Q. What theoretical frameworks explain the compound’s potential enzyme inhibitory activity?
- Methodological Answer : Link activity to molecular docking studies (e.g., AutoDock Vina) to predict binding poses in LOX/COX active sites. Validate with MD simulations to assess stability of sulfonamide-enzyme interactions. Epistemologically, align results with the "sulfonamide pharmacophore" model, emphasizing hydrogen bonding and hydrophobic interactions .
Q. What methodological challenges arise when scaling up synthesis for preclinical studies?
- Methodological Answer : Address solubility limitations via particle engineering (e.g., nano-milling or co-crystallization). Use membrane separation technologies (e.g., ultrafiltration) to remove endotoxins. Implement process analytical technology (PAT) for in-line monitoring of critical quality attributes (CQAs) like particle size distribution .
Q. How can researchers address low aqueous solubility in pharmacokinetic studies?
- Methodological Answer : Optimize formulation strategies such as:
- Solid Dispersion : Use hydrophilic carriers (e.g., PVP-VA64) to enhance dissolution.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for pH-dependent solubility.
Validate via biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
Q. What computational tools are recommended for predicting metabolic stability?
- Methodological Answer : Use in silico ADMET platforms (e.g., Schrödinger’s QikProp, ADMET Predictor) to estimate CYP450 metabolism and plasma protein binding. Combine with molecular dynamics (MD) to assess sulfonamide lability under physiological pH .
Q. How can researchers validate purity thresholds for in vivo toxicity studies?
- Methodological Answer : Employ orthogonal analytics:
- HPLC-ELSD : Detect non-UV active impurities (e.g., cyclopentyl byproducts).
- ICP-MS : Quantify heavy metal residues from catalysts (e.g., Li⁺).
- 2D-NMR : Resolve diastereomeric impurities in the indazole core .
Q. Methodological Best Practices
- Data Contradiction Analysis : Use Bayesian statistical models to weigh evidence from conflicting assays, incorporating prior knowledge of sulfonamide SAR (Structure-Activity Relationships) .
- Interdisciplinary Integration : Combine synthetic chemistry with AI-driven process optimization (e.g., reinforcement learning for reaction pathway discovery) to bridge gaps between empirical and computational results .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with two analogs sharing structural similarities but differing in functional groups and substituents.
Structural and Functional Differences
Key Observations
Sulfonamide vs.
Core Heterocycle Differences :
- The tetrahydroindazole core in the target compound and Analog 2 may confer rigidity and π-stacking capability, whereas Analog 1’s benzothiophene introduces sulfur-based electronic effects .
Substituent Effects: The cyclopentyl group in the target compound and Analog 2 increases lipophilicity (logP ~3.5–4.0), which may improve membrane permeability but reduce aqueous solubility.
Research Findings and Hypotheses
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Enzyme Inhibition Potential: Sulfonamide-containing analogs (e.g., the target compound) are frequently investigated as kinase or protease inhibitors due to their ability to bind ATP pockets or catalytic sites .
- Antimicrobial Activity : Benzodioxine sulfonamides have shown promise against Gram-positive bacteria in prior studies, suggesting a possible avenue for the target compound .
- Metabolic Stability : The tetrahydroindazole core may enhance metabolic stability compared to Analog 1’s benzothiophene, which could be prone to oxidative metabolism .
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c25-29(26,16-9-10-20-21(13-16)28-12-11-27-20)22-14-18-17-7-3-4-8-19(17)24(23-18)15-5-1-2-6-15/h9-10,13,15,22H,1-8,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRVCKAGPPPPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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